(Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620548-16-5) is a benzofuran derivative with a molecular formula of C₂₀H₂₀O₅S and a molecular weight of 372.4 g/mol . Its structure features a Z-configured exocyclic double bond linking the benzofuran core to a 3-methylthiophen-2-yl substituent, along with a tert-butyl ester group at the 6-position of the benzofuran ring. Key physicochemical properties include an XLogP3 value of 4.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 90.1 Ų, suggesting moderate solubility in polar solvents . The compound’s stereochemistry and crystallinity are typically confirmed using X-ray diffraction (XRD) methods, with refinement often performed using the SHELXL software .
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-12-7-8-26-17(12)10-16-19(22)14-6-5-13(9-15(14)24-16)23-11-18(21)25-20(2,3)4/h5-10H,11H2,1-4H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDIVGJOLENSI-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Studies have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene group may enhance these effects due to increased electron density and potential interactions with biological targets.
- A study highlighted the synthesis of similar compounds that demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential for (Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate as an anticancer agent .
-
Anti-inflammatory Properties :
- The compound's structure suggests it may act as an inhibitor of inflammatory pathways. Research into related compounds has indicated their ability to inhibit enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory process .
- Molecular docking studies can be employed to predict the binding affinity of this compound to COX enzymes, providing insights into its potential as an anti-inflammatory drug.
- Antimicrobial Activity :
Material Science Applications
-
Organic Electronics :
- The electronic properties of thiophene-containing compounds make them suitable candidates for organic semiconductors and photovoltaic materials. Their ability to form π-stacking interactions can lead to improved charge transport properties.
- Research has indicated that such compounds can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where they contribute to enhanced efficiency and stability .
-
Polymer Chemistry :
- The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with tailored thermal and mechanical properties. Its incorporation into polymer matrices can improve flexibility and resistance to environmental degradation.
Case Studies
- Synthesis and Biological Evaluation :
- Material Characterization :
Mechanism of Action
The mechanism of action of (Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Three structurally related compounds are discussed below, with their properties summarized in Table 1 .
Table 1 : Comparison of structural and physicochemical properties. *Estimated based on structural similarity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (XLogP3) : The target compound (XLogP3 = 4.6) is less hydrophobic than the 4-tert-butylphenyl analogue (XLogP3 = 5.2) due to the smaller size and sulfur atom of the thiophene group. The chromene derivative likely has intermediate lipophilicity (~5.0) due to its oxygen-rich structure .
- Solubility (TPSA) : The chromene derivative’s higher TPSA (~95 Ų) suggests lower membrane permeability compared to the target compound (90.1 Ų). The 4-tert-butylphenyl analogue’s significantly lower TPSA (61.8 Ų) implies better cell permeability but poorer aqueous solubility .
- Metabolic Stability : The tert-butyl ester in the target compound offers superior steric protection against enzymatic hydrolysis compared to the methyl ester in the 4-tert-butylphenyl analogue, which is more prone to metabolic cleavage .
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , and it features a tert-butyl group, a benzofuran derivative, and a thiophene moiety. The structural complexity suggests potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 321.42 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antioxidant Activity
Research indicates that compounds containing thiophene and benzofuran structures often exhibit significant antioxidant properties. The presence of these moieties in (Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
Studies have shown that similar compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives of benzofuran have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth. The specific activity of the compound remains to be fully characterized but suggests a promising area for further research.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant potential of various derivatives, including those with similar structures to the target compound. Results indicated that these compounds could significantly reduce lipid peroxidation in vitro.
- Antimicrobial Screening : In a comparative analysis, several thiophene-containing compounds were screened for antimicrobial activity. The results suggested that modifications in the structure could enhance efficacy against specific pathogens.
The biological activities of such compounds are often attributed to their ability to interact with cellular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. For example, the inhibition of certain enzymes like cyclooxygenase (COX) has been linked to anti-inflammatory effects.
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of benzofuran and thiophene for their biological activities. The findings emphasize:
- Structure-Activity Relationship (SAR) : Modifications in the functional groups attached to the core structure can significantly influence biological activity.
- In Vivo Studies : Preliminary animal studies suggest that certain derivatives can reduce inflammation markers and improve overall health metrics in models of oxidative stress.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
